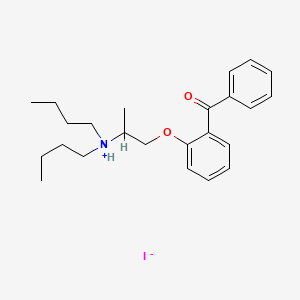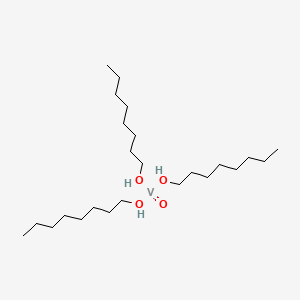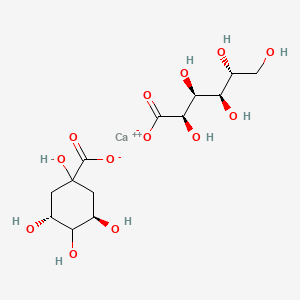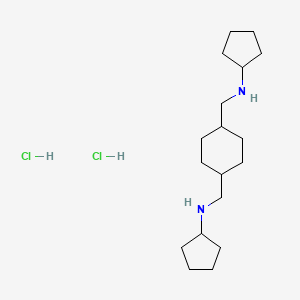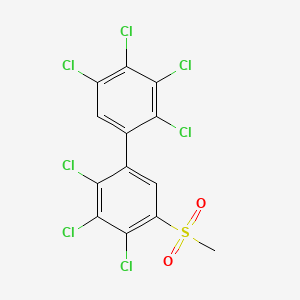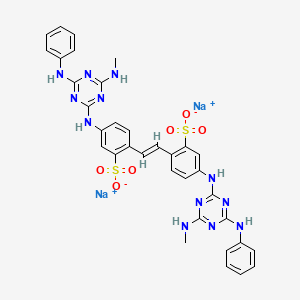
Fluorescent brightener 205
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is designed to enhance the appearance of color and whiteness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This compound is commonly used in the textile, paper, and detergent industries to improve the brightness and whiteness of products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 205 typically involves a multi-step process. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes successive nucleophilic substitution reactions with aniline derivatives to form dichlorotriazinyl intermediates. These intermediates are then condensed with 4,4’-diaminostilbene-2,2’-disulfonic acid to produce bis-monochlorotriazine compounds. Finally, these compounds undergo further nucleophilic substitution with ethanolamine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The process includes steps like mixing, heating, and purification through crystallization or filtration .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent Brightener 205 primarily undergoes nucleophilic substitution reactions due to the presence of reactive chloro groups in the triazine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Aniline derivatives, ethanolamine, and 2,4,6-trichloro-1,3,5-triazine are commonly used reagents. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various triazine-stilbene derivatives, which are characterized by their fluorescent properties .
Aplicaciones Científicas De Investigación
Fluorescent Brightener 205 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: It is used in diagnostic assays to detect fungal infections and other pathogens.
Mecanismo De Acción
Fluorescent Brightener 205 is part of a broader class of optical brightening agents, including compounds like Calcofluor White, Tinopal CBS-X, and Fluorescent Brightener 28 . Compared to these compounds, this compound is unique due to its specific triazine-stilbene structure, which provides distinct fluorescent properties and stability .
Comparación Con Compuestos Similares
Calcofluor White: Used primarily in biological staining and diagnostic assays.
Tinopal CBS-X: Commonly used in detergents and textile applications.
Fluorescent Brightener 28: Utilized in paper and textile industries for its brightening effects.
Fluorescent Brightener 205 stands out for its versatility and effectiveness across various applications, making it a valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
31900-04-6 |
|---|---|
Fórmula molecular |
C34H30N12Na2O6S2 |
Peso molecular |
812.8 g/mol |
Nombre IUPAC |
disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;; |
Clave InChI |
KQIXHGNMGGYJAC-QDBORUFSSA-L |
SMILES isomérico |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
SMILES canónico |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


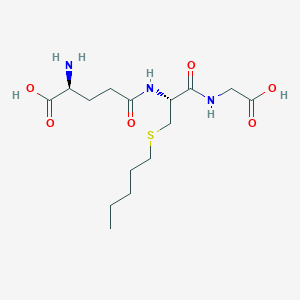
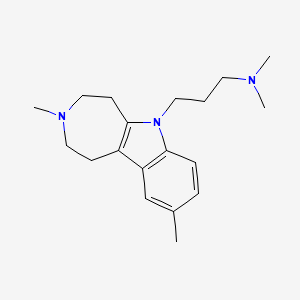
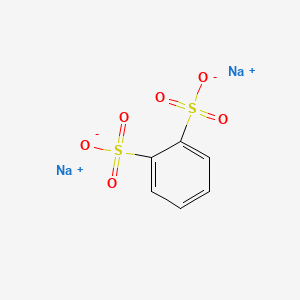
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
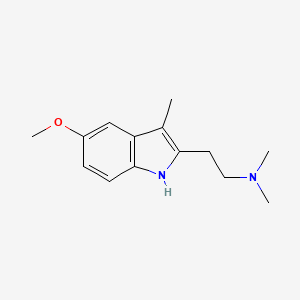
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)

